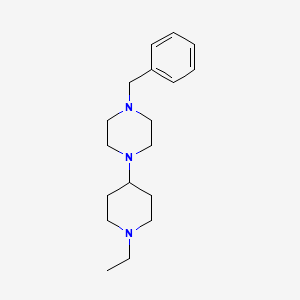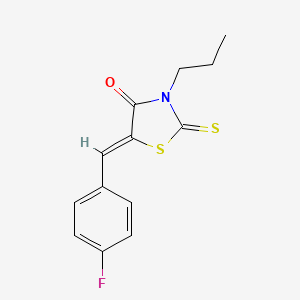
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes such as protein kinase C (PKC) and phospholipase D (PLD). PKC and PLD play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide also has a well-defined mechanism of action, making it a useful tool for studying various cellular processes. However, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has potential toxicity, which can limit its use in certain cell lines or animal models.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide. One potential direction is the development of more potent and selective inhibitors of PKC and PLD. This could lead to the development of new drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential applications of 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide in the treatment of neurodegenerative diseases. Finally, the development of new methods for the synthesis and purification of 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide could lead to the production of larger quantities of the compound, making it more accessible for research purposes.
Conclusion
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has a well-defined mechanism of action and has been extensively studied for its potential applications in cancer research, drug discovery, and neuroscience. Although 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has some limitations for lab experiments, it has several advantages and has the potential to be developed into new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to have potential applications in drug discovery as it can be used as a lead compound for the development of new drugs. In neuroscience, 2-(4-bromo-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-10-7-11(4-5-13(10)15)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBYRTGYTUXCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)
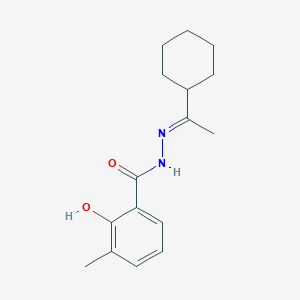
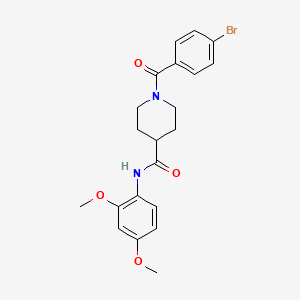
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4775015.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4775028.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
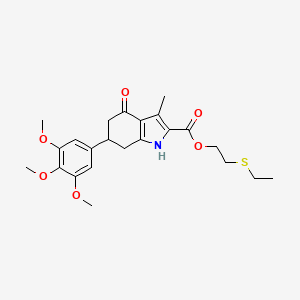
![methyl 2-({[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4775063.png)

![7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4775071.png)
